(Z)-but-2-enedioic acid;2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine
Description
Fluvoxamine Maleate is the maleate salt form of fluvoxamine, a 2-aminoethyl oxime ether of aralkylketones, with antidepressant, antiobsessive-compulsive, and antibulimic activities. Fluvoxamine blocks serotonin reuptake by inhibiting the serotonin reuptake pump of the presynaptic neuronal membrane leading to an increase of serotonin levels within the synaptic cleft. This results in facilitated serotonergic transmission and decreased serotonin turnover leading to antidepressant and antiobsessive-compulsive effects.
FLUVOXAMINE MALEATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1994 and is indicated for obsessive-compulsive disorder and has 3 investigational indications. This drug has a black box warning from the FDA.
Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor. Though it is in the same class as other SSRI drugs, it is most often used to treat obsessive-compulsive disorder. Fluvoxamine has been in use in clinical practice since 1983 and has a clinical trial database comprised of approximately 35,000 patients. It was launched in the US in December 1994 and in Japan in June 1999. As of the end of 1995, more than 10 million patients worldwide have been treated with fluvoxamine.
See also: Fluvoxamine (has active moiety).
Structure
2D Structure
Properties
CAS No. |
61718-82-9 |
|---|---|
Molecular Formula |
C19H25F3N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1- |
InChI Key |
LFMYNZPAVPMEGP-SHNAKOFWSA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Appearance |
White Solid |
melting_point |
120-125°C |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
54739-18-3 (Parent) |
solubility |
>65.2 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Desiflu DU 23000 DU-23000 DU23000 Dumirox Faverin Fevarin Floxyfral Fluvoxadura Fluvoxamin AL Fluvoxamin beta Fluvoxamin neuraxpharm Fluvoxamin ratiopharm Fluvoxamin Stada Fluvoxamin-neuraxpharm Fluvoxamin-ratiopharm Fluvoxamina Geminis Fluvoxamine Fluvoxamine Maleate Fluvoxamine Maleate, (E)-Isomer Fluvoxamine, (Z)-Isomer Geminis, Fluvoxamina Luvox Novo Fluvoxamine Novo-Fluvoxamine Nu Fluvoxamine Nu-Fluvoxamine PMS Fluvoxamine PMS-Fluvoxamine ratio Fluvoxamine ratio-Fluvoxamine |
Origin of Product |
United States |
Sigma 1 Receptor Sig 1r Agonism and Tfeb Translocation:fluvoxamine Maleate Acts As an Agonist for the Sigma 1 Receptor Sig 1r , a Chaperone Protein Located at the Endoplasmic Reticulum Membraneresearchgate.netnih.govoup.comwikipedia.orgfrontiersin.orgnih.gov. Activation of Sig 1r by Fxn Has a Significant Impact on Autophagy Regulation by Influencing Nucleocytoplasmic Transport. Fxn Promotes the Dissociation of Sig 1r from Bip Binding Immunoglobulin Protein , Thereby Enhancing Its Chaperone Activitynih.govnih.gov. This Enhanced Chaperone Activity Leads to the Stabilization of Nucleoporin Pom121 Expression, a Critical Protein for the Transport of Molecules Between the Nucleus and the Cytoplasmresearchgate.netnih.govoup.comnih.gov. Importantly, This Mechanism Facilitates the Translocation of Transcription Factor Eb Tfeb from the Cytoplasm into the Nucleusresearchgate.netnih.govoup.comnih.gov. Tfeb is a Master Regulator of Autophagy and Lysosomal Biogenesis; Its Nuclear Localization Triggers the Expression of Genes Involved in the Autophagy Lysosome Pathway, Including an Increase in Lc3 Ii Protein Levels, a Marker of Autophagosome Formationresearchgate.netnih.govoup.comnih.gov.
Autophagic Degradation of Cellular Components
A key outcome of FXN-induced autophagy is the enhanced clearance of specific cellular components. In the context of neuroinflammation, FXN has been shown to promote the autophagic degradation of NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) frontiersin.orgnih.govbiorxiv.org. This degradation results in the downregulation of pro-inflammatory mediators such as pro-IL-1β and NLRP3, thereby mitigating inflammatory responses frontiersin.orgnih.govbiorxiv.org.
Summary of Key Molecular Mechanisms
The following tables summarize the primary molecular mechanisms by which fluvoxamine (B1237835) maleate (B1232345) mediates autophagy-dependent clearance, based on preclinical findings.
Table 1: Fluvoxamine-Induced Autophagy via CAMKK2/PRKAA2 Pathway
| Molecular Target/Pathway | Fluvoxamine Maleate Action | Consequence on Autophagy | Key Proteins Involved |
| CAMKK2 | Activated | Initiates PRKAA2 signaling | CAMKK2 |
| PRKAA2 (AMPKα2) | Activated (phosphorylated) | Promotes autophagy | pPRKAA2 (Thr 172) |
| mTOR | Downregulated (p-mTOR) | Enhances autophagy | mTOR |
| Autophagy Initiation | Promoted | Autophagosome formation | ULK1, ATG13, FIP200 |
| Autophagy Machinery | Activated | Autophagosome maturation | BECN1, ATG5, ATG7 |
| NF-κB | Degraded via autophagy | Reduces inflammation | NF-κB |
Table 2: Fluvoxamine-Induced Autophagy via Sigma-1 Receptor (Sig-1R) Pathway
| Molecular Target/Pathway | Fluvoxamine Maleate Action | Consequence on Autophagy | Key Proteins Involved |
| Sigma-1 Receptor (Sig-1R) | Agonist activity | Enhances chaperone activity | Sig-1R, BiP |
| Nucleoporin Pom121 | Stabilized expression | Facilitates nucleocytoplasmic transport | Pom121 |
| TFEB | Translocated to nucleus | Upregulates autophagy genes | TFEB |
| LC3-II | Increased expression | Autophagosome marker | LC3-II |
Table 3: Fluvoxamine Maleate Concentration and Effects
| Fluvoxamine Maleate Concentration | Observed Effect | Reference(s) |
| 78 nM | Induces autophagy, inhibits NF-κB and NLRP3 inflammasome in primary astrocytes | frontiersin.orgnih.govbiorxiv.org |
Preclinical Pharmacological and Mechanistic Studies
Animal Model Research for Mechanistic Insight
Preclinical research utilizing animal models provides crucial insights into the mechanisms through which fluvoxamine (B1237835) maleate (B1232345) exerts its effects. These studies investigate its impact on behavior, neurotransmitter systems, and cellular pathways relevant to neurological and psychiatric conditions.
Behavioral Pharmacology in Anxiety Models
Fluvoxamine maleate has demonstrated anxiolytic activity in various rodent models. Studies have shown its effectiveness in models such as the ultrasonic rat pup vocalization test, anticipatory anxiety in mice, and schedule-induced polydipsia in rats nih.gov. Further research in mouse models indicated that fluvoxamine maleate could dose-dependently decrease compulsive-like behaviors, such as marble burying, in specific strains researchgate.net. While some studies found no significant effects on general anxiety-like behaviors in the open field test concerning latency to leave the center or line crossings, the compound's impact on specific compulsive behaviors highlights its relevance in preclinical models of certain psychiatric conditions researchgate.net.
Studies on Neurotransmitter Systems and Metabolite Impact
Fluvoxamine maleate's primary mechanism of action is the potent and selective inhibition of serotonin (B10506) (5-HT) reuptake at the neuronal membrane nih.govfda.govtandfonline.comfda.govcambridge.orgdrugbank.comfda.govmedicinenet.comfda.govnih.govpatsnap.comhres.cahres.ca. This action enhances serotonergic neurotransmission by increasing the availability of serotonin in the synaptic cleft patsnap.com. Preclinical studies indicate that fluvoxamine maleate exhibits very weak effects on the reuptake of norepinephrine (B1679862) and dopamine (B1211576) tandfonline.comdrugbank.comnih.gov. In vitro studies have revealed that fluvoxamine maleate has no significant affinity for histaminergic, alpha or beta adrenergic, muscarinic, or dopaminergic receptors fda.govfda.govcambridge.orgdrugbank.comfda.govmedicinenet.comfda.gov.
Interestingly, fluvoxamine maleate shows affinity for sigma-1 receptors (S1R), which are implicated in modulating various neurotransmitter systems drugbank.compsychiatry-psychopharmacology.commdpi.commdpi.comresearchgate.net. Activation of S1R by fluvoxamine has been associated with anxiolytic and neuroprotective effects mdpi.com. Furthermore, fluvoxamine maleate has been shown to increase glutamate (B1630785) release through the activation of both 5-HT3 and sigma-1 receptors in specific brain regions researchgate.net.
Regarding its metabolites, fluvoxamine acid and fluvoxethanol (B12710117) have been tested, with fluvoxamine acid showing only a weak effect on serotonin uptake inhibition, significantly less potent than the parent compound fda.gov. Fluvoxamine acid is considered a major metabolite and possesses antidepressant properties nih.govhres.cahres.ca. Acute administration of fluvoxamine has been observed to affect serotonin synthesis rates in a regionally specific manner, generally elevating synthesis in terminal regions while reducing it in some cell body structures nih.gov.
Investigation of Central Nervous System Effects
Beyond its direct impact on serotonin reuptake, fluvoxamine maleate exhibits broader CNS effects. Its lack of significant affinity for numerous other neurotransmitter receptors suggests a potentially favorable profile regarding sedative, cardiovascular, anticholinergic, and extrapyramidal side effects often associated with other psychotropic drugs fda.govfda.govcambridge.orgdrugbank.comfda.govmedicinenet.comfda.gov.
Preclinical research indicates that fluvoxamine maleate influences both serotonergic and dopaminergic systems and has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease biomedcentral.comnih.gov. The modulation of sigma-1 receptors by fluvoxamine maleate is linked to anti-inflammatory properties and neuroprotection mdpi.commdpi.comfrontiersin.orgnih.gov. Specifically, fluvoxamine has been shown to increase levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), enhance BDNF mRNA expression, promote Akt phosphorylation, and stimulate neurogenesis mdpi.com. These effects, particularly the enhancement of NGF-induced neurite outgrowth, are mediated through S1R activation mdpi.com.
Preclinical Models of Neurodegenerative Disorders
Fluvoxamine maleate has shown promise in preclinical models of neurodegenerative disorders, particularly Alzheimer's disease (AD), by targeting key pathological features.
Amelioration of Amyloid-Beta Pathology
Studies utilizing the 5XFAD transgenic mouse model of Alzheimer's disease have demonstrated that fluvoxamine maleate (FXN) can significantly ameliorate AD pathology. Treatment with FXN promoted autophagy-mediated clearance of amyloid-beta (Aβ) deposits and led to a reduction in Aβ load in the hippocampi of these mice frontiersin.orgnih.govnih.govbiorxiv.org. This clearance is associated with the activation of the PRKAA2 pathway via CAMKK2 signaling, which in turn induces autophagy frontiersin.orgnih.govbiorxiv.org. The drug's ability to target Aβ deposits is considered a key mechanism for its therapeutic potential in AD frontiersin.orgnih.govbiorxiv.org.
Reduction of Neuroinflammation Markers
Concurrent with its effects on Aβ pathology, fluvoxamine maleate has shown significant efficacy in reducing neuroinflammation in preclinical models of AD frontiersin.orgnih.govnih.govbiorxiv.org. In the 5XFAD mouse model, FXN treatment led to a substantial reduction in multiple inflammatory proteins, including NF-κB, GFAP, IBA1, IL-1β, TNF-α, and IL-6 frontiersin.orgnih.govbiorxiv.org. These reductions are linked to the inhibition of the NLRP3 inflammasome, a key mediator of neuroinflammation frontiersin.orgnih.govbiorxiv.org. Fluvoxamine maleate inhibits the ATP-mediated NLRP3 inflammasome through the autophagic degradation of NF-κB, resulting in the downregulation of pro-inflammatory cytokines such as IL-1β and NLRP3 itself frontiersin.orgnih.govbiorxiv.org. Broader preclinical studies also indicate that fluvoxamine maleate possesses anti-inflammatory activity by decreasing levels of various pro-inflammatory cytokines and has shown potential in reducing disease severity in animal models of multiple sclerosis by decreasing serum levels of IFN-γ and reducing demyelination mdpi.comfrontiersin.orgnih.gov.
Mechanisms of Autophagy-Mediated Clearance
Preclinical investigations into the mechanisms by which fluvoxamine maleate (FXN) influences autophagy-mediated clearance have identified several key pathways. These studies highlight FXN's role in initiating autophagy, facilitating the degradation of specific cellular components, and modulating cellular signaling pathways that control these processes.
Pathways Modulated by Fluvoxamine Maleate for Autophagy Induction
Research indicates that fluvoxamine maleate can induce autophagy through distinct molecular signaling cascades, contributing to cellular clearance mechanisms.
Metabolic and Biotransformation Research of Fluvoxamine Maleate
Hepatic Metabolism Pathways
The biotransformation of fluvoxamine (B1237835) in the liver is characterized by two main chemical reactions. fda.govnih.govresearchgate.net Following administration, approximately 85% of the dose is recovered in the urine as various metabolites, with only about 2% excreted as the unchanged parent compound. fda.govnih.govfda.gov
The primary metabolic pathways for fluvoxamine are oxidative demethylation and deamination. fda.govnih.govresearchgate.net These processes are crucial for converting the lipophilic parent drug into more water-soluble compounds that can be readily excreted from the body. Oxidative demethylation involves the removal of a methyl group, while deamination is the removal of an amino group. These reactions are primarily catalyzed by cytochrome P450 enzymes. pharmgkb.orguspharmacist.com
Following a radiolabelled dose of fluvoxamine, nine distinct metabolites have been identified in urine. fda.govhres.cafda.gov The most significant of these is fluvoxamine acid , which, along with its N-acetylated analog, constitutes about 60% of the urinary excretion products. fda.govnih.govfda.gov This major metabolite is formed through oxidative demethylation. pharmgkb.org Another key metabolite, fluvoxethanol (B12710117) , is produced via oxidative deamination and accounts for approximately 10% of the excreted products. fda.govnih.govfda.gov The formation of fluvoxamine acid is a two-step process initiated by CYP2D6-mediated oxidative demethylation to an alcohol intermediate, which is then oxidized by alcohol dehydrogenase to the final acid form. pharmgkb.org
Table 1: Major Metabolites of Fluvoxamine
| Metabolite | Formation Pathway | Percentage of Urinary Excretion |
|---|---|---|
| Fluvoxamine acid | Oxidative demethylation | ~60% (with N-acetylated analog) |
| Fluvoxethanol | Oxidative deamination | ~10% |
The primary metabolites of fluvoxamine have been assessed for their pharmacological activity. In vitro assays measuring the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in rats have shown that both fluvoxamine acid and fluvoxethanol are largely inactive. fda.govnih.govfda.gov Fluvoxamine acid exhibits a weak inhibitory effect on serotonin uptake, being one to two orders of magnitude less potent than the parent compound, fluvoxamine. fda.govnih.govfda.gov Fluvoxethanol was found to be inactive in these assays. fda.govnih.govfda.gov This indicates that the therapeutic effects of fluvoxamine are attributable to the parent drug itself, rather than its metabolites. nih.gov
Cytochrome P450 Enzyme System Interactions
Fluvoxamine is a notable inhibitor of several cytochrome P450 isoenzymes, which is a key factor in its potential for drug-drug interactions. nih.govwikipedia.org Its inhibitory profile affects various enzymes to different extents.
Fluvoxamine is a potent inhibitor of the CYP1A2 isoenzyme. nih.govtg.org.auresearchgate.netdroracle.ai In vitro studies using human liver microsomes have demonstrated that fluvoxamine strongly inhibits the activity of CYP1A2, with an apparent inhibitor constant (Ki) ranging from 0.12 to 0.24 microM. nih.govresearchgate.net This potent inhibition is unique among many selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.net This action explains the pharmacokinetic interactions observed when fluvoxamine is co-administered with drugs that are metabolized by CYP1A2, such as theophylline (B1681296) and imipramine. nih.govresearchgate.net
In addition to its strong effect on CYP1A2, fluvoxamine also inhibits other key CYP isoenzymes, although generally to a lesser degree. nih.govdroracle.ai
CYP2C19: Fluvoxamine is a moderate inhibitor of CYP2C19. droracle.aipharmgkb.orgnih.gov Studies have shown a significant increase in the S/R ratio of mephenytoin (B154092) with increasing doses of fluvoxamine, confirming its inhibitory effect on this enzyme in vivo. pharmgkb.org
CYP2C9: Fluvoxamine is a moderate inhibitor of CYP2C9. uspharmacist.comnih.govresearchgate.net In vitro studies have determined its inhibition constant (Ki) to be approximately 6 microM for the p-hydroxylation of phenytoin, a reaction mediated by CYP2C9. nih.gov In vivo studies have also confirmed this inhibitory effect on the metabolism of tolbutamide. nih.gov
CYP3A4: Fluvoxamine is considered a moderate inhibitor of CYP3A4. droracle.ainih.gov Substantial pharmacokinetic interactions have been observed with drugs metabolized by CYP3A4, such as alprazolam. fda.govfda.gov
CYP2D6: Fluvoxamine is a weak inhibitor of CYP2D6. nih.govwikipedia.orgtg.org.aunih.gov While some studies suggest it may cause significant inhibition of CYP2D6 activity, nih.gov others indicate its effect is relatively weak compared to other SSRIs. fda.govtg.org.aupharmgkb.org The metabolism of fluvoxamine itself appears to be partly dependent on CYP2D6. fda.govpharmgkb.orgpharmgkb.org
Table 2: Fluvoxamine's Inhibitory Profile on Cytochrome P450 Isoenzymes
| Isoenzyme | Level of Inhibition |
|---|---|
| CYP1A2 | Potent |
| CYP2C19 | Moderate |
| CYP2C9 | Moderate |
| CYP3A4 | Moderate |
| CYP2D6 | Weak |
Implications for Co-administered Compound Metabolism
Fluvoxamine maleate (B1232345) has significant implications for the metabolism of co-administered drugs due to its potent inhibitory effects on several cytochrome P450 (CYP) isoenzymes. hres.cahres.cameded101.com This can lead to elevated plasma concentrations of concurrently administered drugs, potentially increasing their therapeutic effects and risk of adverse reactions. hres.cahres.ca
The primary mechanism for these interactions is the inhibition of specific CYP enzymes involved in drug metabolism. hres.cameded101.com Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19. hres.cadroracle.ainih.govresearchgate.netresearchgate.netdrugbank.com It also demonstrates moderate inhibition of CYP2C9 and CYP3A4. hres.cadroracle.ai In contrast, its inhibitory effect on CYP2D6 is considered weak and less likely to be clinically significant. fda.govtg.org.aunih.gov
Key Interactions with Cytochrome P450 Isoenzymes:
CYP1A2: Fluvoxamine's potent inhibition of CYP1A2 can significantly decrease the clearance of drugs metabolized by this enzyme. nih.govresearchgate.netdrugbank.comnih.gov For example, co-administration can lead to increased plasma levels of theophylline, clozapine, olanzapine, and propranolol. meded101.comfda.govdrugs.com Studies have shown that fluvoxamine can decrease the clearance of theophylline, a CYP1A2 substrate, necessitating a reduction in theophylline dosage. fda.govfda.gov Similarly, it can increase the plasma concentrations of warfarin (B611796), which is also partially metabolized by CYP1A2. hres.cafda.gov
CYP2C19: As a potent inhibitor of CYP2C19, fluvoxamine can increase the exposure to drugs metabolized by this pathway, such as omeprazole (B731) and certain benzodiazepines like diazepam. nih.govnih.govresearchgate.netdrugbank.com Studies have demonstrated that even low doses of fluvoxamine can significantly increase plasma concentrations of omeprazole in individuals who are extensive metabolizers for CYP2C19. nih.govresearchgate.netdrugbank.com
CYP3A4: Fluvoxamine moderately inhibits CYP3A4, which may affect the metabolism of substrates like alprazolam and diazepam. hres.cafda.govpsychopharmacologyinstitute.com Co-administration of fluvoxamine with alprazolam has been shown to approximately double the plasma concentrations of alprazolam and reduce its oral clearance by about 50%. fda.govfda.gov
CYP2C9: The moderate inhibition of CYP2C9 by fluvoxamine can impact the metabolism of drugs like warfarin. meded101.comfda.gov Concomitant administration has been reported to increase warfarin plasma concentrations by 98%, leading to prolonged prothrombin times. fda.govfda.gov
The following table summarizes the effects of fluvoxamine on various co-administered compounds:
| Co-administered Compound | Primary Metabolizing Enzyme(s) | Observed Effect on Co-administered Compound |
| Alprazolam | CYP3A4 | Plasma concentrations approximately doubled; oral clearance reduced by ~50%. fda.govfda.gov |
| Clozapine | CYP1A2 | Increased plasma concentrations. meded101.comfda.govpsychopharmacologyinstitute.com |
| Diazepam | CYP3A4, CYP2C19 | Reduced clearance of diazepam and its active metabolite. hres.cafda.gov |
| Metoprolol | CYP2D6 | A case of bradycardia and hypotension has been reported with co-administration. cambridge.org |
| Olanzapine | CYP1A2 | Increased plasma concentrations. meded101.com |
| Omeprazole | CYP2C19 | Significantly increased plasma concentrations in CYP2C19 extensive metabolizers. nih.govresearchgate.netdrugbank.com |
| Propranolol | CYP1A2, CYP2D6 | Mean five-fold increase in minimum plasma concentrations. drugs.comcambridge.orgdrugs.com |
| Tacrine | CYP1A2 | Five- and eight-fold increases in Cmax and AUC, respectively. fda.gov |
| Theophylline | CYP1A2 | Decreased clearance. fda.govfda.gov |
| Warfarin | CYP2C9, CYP1A2 | Plasma concentrations increased by up to 98%; prothrombin times prolonged. hres.cafda.govfda.gov |
It is noteworthy that the clearance of benzodiazepines metabolized via glucuronidation, such as lorazepam, oxazepam, and temazepam, is unlikely to be affected by fluvoxamine. fda.govfda.gov
Excretion Pathways and Clearance Mechanisms
Fluvoxamine maleate is extensively metabolized in the liver before excretion. fda.govdrugbank.comfda.gov The primary route of elimination for fluvoxamine and its metabolites is through the kidneys. hres.cahres.ca
Following oral administration, fluvoxamine undergoes significant hepatic transformation, primarily through oxidative demethylation and deamination. hres.cafda.govnih.gov This extensive biotransformation results in at least nine different metabolites that are excreted in the urine. hres.cafda.govdrugbank.comfda.gov Research involving a radiolabeled dose of fluvoxamine showed that approximately 94% of the drug-related products were recovered in the urine within 48 to 71 hours. hres.cafda.govdrugbank.com
The main metabolite identified in urine is fluvoxamine acid, which, along with its N-acetylated analog, accounts for about 60% of the excreted products. fda.govdrugbank.com Another significant metabolite, fluvoxethanol, which is formed through oxidative deamination, constitutes approximately 10% of the urinary excretion products. fda.gov These major metabolites are considered to have negligible pharmacological activity. hres.cafda.gov Only a small fraction, approximately 2%, of fluvoxamine is excreted unchanged in the urine. fda.govdrugbank.com
The clearance of fluvoxamine is characterized by its high degree of metabolism, indicating that renal impairment would likely have a minimal effect on its pharmacokinetics. psychiatrist.com However, liver dysfunction can decrease fluvoxamine clearance by approximately 30%. fda.govfda.gov The mean plasma half-life of fluvoxamine after a single dose is about 15.6 hours. fda.govdrugbank.com
The table below summarizes key pharmacokinetic parameters related to the excretion and clearance of fluvoxamine maleate.
| Parameter | Finding |
| Primary Route of Excretion | Renal (urine). hres.cahres.ca |
| Extent of Metabolism | Extensively metabolized by the liver. fda.govdrugbank.comfda.gov |
| Urinary Recovery | ~94% of a dose recovered in urine within 71 hours. fda.govdrugbank.com |
| Unchanged Drug in Urine | Approximately 2%. fda.govdrugbank.com |
| Major Metabolites | Fluvoxamine acid and its N-acetylated analog (~60% of urinary products). fda.govdrugbank.com |
| Other Metabolites | Fluvoxethanol (~10% of urinary products). fda.gov |
| Pharmacological Activity of Metabolites | Considered negligible. hres.cafda.gov |
| Mean Plasma Half-Life (single dose) | 15.6 hours. fda.govdrugbank.com |
Structural Activity Relationships and Chemical Synthesis Research
Elucidation of Key Pharmacophores and Molecular Features
Fluvoxamine (B1237835) maleate (B1232345) belongs to a unique chemical series, the 2-aminoethyl oxime ethers of aralkylketones, setting it apart structurally from other SSRIs. cambridge.orgdovepress.comwikipedia.org Its chemical designation is 5-methoxy-4'-(trifluoromethyl)valerophenone-(E)-O-(2-aminoethyl)oxime maleate (1:1). cambridge.orgfda.gov The molecule's empirical formula is C₁₅H₂₁F₃N₂O₂ • C₄H₄O₄, with a molecular weight of 434.41 Da. fda.govtocris.com
Key structural features contributing to its activity include:
Trifluoromethylphenyl Group: This electron-withdrawing group on the aromatic ring is a significant feature, likely playing a role in binding interactions with target proteins. cambridge.orgfda.gov
Methoxy (B1213986) Group: The presence of a methoxy substituent on the phenyl ring also influences the molecule's electronic and steric properties. cambridge.orgfda.gov
Oxime Ether Linkage: The (E)-isomer of the oxime ether linkage is critical for the molecule's conformation and its interaction with its targets. cambridge.orgfda.govtocris.com
Aminoethyl Moiety: The terminal aminoethyl group is likely involved in polar interactions or salt bridge formation with amino acid residues in the binding sites of its target receptors. cambridge.orgfda.gov
These structural elements collectively define fluvoxamine maleate's interaction profile with its primary targets.
Design and Synthesis of Fluvoxamine Maleate Analogs for Mechanistic Probing
While specific research detailing the design and synthesis of fluvoxamine analogs explicitly for mechanistic probing is not extensively detailed in the provided literature, the general principles of SAR studies guide such efforts. Researchers would typically synthesize analogs by systematically modifying key functional groups of the parent molecule to elucidate their specific roles.
For instance, modifications to the trifluoromethylphenyl group, the methoxy substituent, or the aminoethyl chain could be explored to understand their impact on binding affinity and selectivity for the serotonin (B10506) transporter (SERT) and sigma-1 receptor (S1R). Studies on fluvoxamine's metabolites, such as fluvoxamine acid and fluvoxethanol (B12710117), have indicated that these metabolites are either inactive or significantly less potent in inhibiting serotonin reuptake, suggesting that the intact parent structure is crucial for its primary pharmacological activity. fda.gov This highlights that structural integrity, particularly of the oxime ether and the trifluoromethylphenyl moiety, is essential for potent SERT inhibition.
The synthesis of fluvoxamine maleate itself provides a foundation for creating such analogs. A common synthetic route involves the preparation of a valerophenone (B195941) precursor, followed by oximation and subsequent alkylation with an aminoethyl group, culminating in salt formation with maleic acid. google.com Variations in these steps, such as altering substituents on the phenyl ring or modifying the aminoethyl chain, would constitute the typical approach to generating analogs for mechanistic investigation.
Relationship between Chemical Structure and Serotonin Reuptake Inhibition Potency
Fluvoxamine maleate is characterized by its potent and selective inhibition of the serotonin transporter (SERT). cambridge.orgdovepress.comwikipedia.orgfda.govtocris.comdrugbank.comabcam.comfrontiersin.orgnih.govprobes-drugs.orgnih.gov Its mechanism of action is presumed to be directly linked to its ability to block the reuptake of serotonin at the presynaptic neuronal membrane, thereby increasing synaptic serotonin concentrations. cambridge.orgfda.govfrontiersin.orghres.ca
Table 1: Fluvoxamine Maleate - Affinity for Key Targets
| Target | Affinity (Ki) | Reference(s) |
| Serotonin Transporter (SERT) | 1.6 nM | tocris.com |
| Serotonin Transporter (SERT) | 84 nM | abcam.com |
| Sigma-1 Receptor (S1R) | 36 nM | nih.govmdpi.comresearchgate.netresearchgate.net |
In vitro studies demonstrate a high affinity for the human SERT, with reported Ki values of 1.6 nM and 84 nM. tocris.comabcam.com Fluvoxamine exhibits significant selectivity for SERT over other monoamine transporters, showing approximately 100-fold greater affinity for SERT compared to the norepinephrine (B1679862) transporter (NET) and negligible affinity for the dopamine (B1211576) transporter (DAT). dovepress.comwikipedia.orgdrugbank.comnih.gov Structural studies using X-ray crystallography have revealed that fluvoxamine binds to the central substrate binding site of SERT, stabilizing the transporter in an outward-open conformation and preventing serotonin binding. nih.gov The specific arrangement of its functional groups, including the trifluoromethylphenyl moiety and the oxime ether linkage, is critical for this high-affinity interaction.
Structure-Activity Relationships for Sigma-1 Receptor Affinity
Fluvoxamine exhibits the highest affinity for S1R among known SSRIs, with a reported Ki value of 36 nM. nih.govmdpi.comresearchgate.netresearchgate.net This affinity is significantly higher than that of paroxetine (B1678475) (Ki = 1893 nM), and it is considered to be more potent than sertraline (B1200038) and fluoxetine (B1211875) at this receptor. nih.govresearchgate.netresearchgate.net Positron emission tomography (PET) studies have confirmed that fluvoxamine binds to S1Rs in the living human brain at therapeutic doses, demonstrating a dose-dependent occupancy of these receptors. nih.govresearchgate.net
Analytical Methodologies and Formulation Research
Spectroscopic Methods for Quantification and Stability
Spectroscopic techniques offer accessible and often rapid methods for the quantitative analysis of fluvoxamine (B1237835) maleate (B1232345), as well as for monitoring its stability under different conditions.
Spectrofluorimetric Techniques
Spectrofluorimetric methods offer enhanced sensitivity for the determination of fluvoxamine maleate, particularly useful for trace analysis in biological matrices or for detecting low levels of impurities. These methods typically involve derivatization of fluvoxamine with a reagent to form a fluorescent product.
One common approach involves the reaction of fluvoxamine with fluorescamine (B152294) in a borate (B1201080) buffer (pH 8.0), yielding a fluorescent derivative measured at an emission wavelength of 481 nm after excitation at 383 nm scispace.com. This method demonstrated high sensitivity, with a limit of detection (LOD) of 0.01 mg/mL (2 × 10⁻⁸ M) and linearity in the range of 0.1–1.1 mg/mL scispace.com. Another study utilized erythrosine B dye in an acetate (B1210297) buffer, where the quenching of erythrosine B's fluorescence upon complex formation with fluvoxamine was measured at 552 nm (excitation at 530 nm) nih.gov. This method achieved an LOD of 0.03 µg/mL and an LOQ of 0.09 µg/mL, with good linearity (r = 0.9998) and recovery (98.92 ± 0.87%) nih.gov. Other spectrofluorimetric methods have employed reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole or acetylacetone/formaldehyde, exhibiting varying excitation/emission wavelengths and linearity ranges researchgate.net.
Table 2: Summary of Spectrofluorimetric Methods for Fluvoxamine Maleate
| Reagent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | Recovery (%) | Reference |
| Fluorescamine | 383 | 481 | 100-1100 (mg/mL) | 10 (mg/mL) | 97.32 ± 1.23 | scispace.com |
| Erythrosine B | 530 | 552 | 0.2-2.0 | 0.03 | 98.92 ± 0.87 | nih.gov |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | 470 | 535 | 0.8-14 | 0.25 | - | researchgate.net |
| Acetylacetone/Formaldehyde | 419 | 479 | 0.2-2.0 | 0.06 | - | researchgate.net |
Chromatographic Separation and Detection Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating fluvoxamine maleate from potential impurities and degradation products, and for precise quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Development and Validation
Numerous RP-HPLC methods have been developed and validated for the determination of fluvoxamine maleate, often designed as stability-indicating assays. These methods typically employ C18 or CN columns with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol (B129727) and buffer solutions.
A common RP-HPLC method utilizes a Nova-Pak CN column with a mobile phase of potassium phosphate (B84403) buffer (50 mM, pH 7.0) and acetonitrile (60:40, v/v), with detection at 235 nm nih.govresearchgate.netresearchgate.net. This method demonstrated linearity over a concentration range of 1-80 µg/mL, with good precision (CV < 2.0%) and accuracy (error < 1.6%), and a mean recovery of 98.77 ± 0.01% nih.govresearchgate.net. Another study employed a C18 µ-Bondapack column with an acetonitrile-water (80:20, v/v) mobile phase, detecting at 450 nm after derivatization, achieving linearity from 45–145 ngmL⁻¹ with LOD and LOQ of 15 and 50 ngmL⁻¹, respectively researchgate.net.
Other validated HPLC methods have reported using C18 columns with methanol and phosphate buffer (pH 2.5) mobile phases, detecting at 250 nm, with retention times around 5.94 minutes innovareacademics.ininnovareacademics.in. These methods showed linearity from 10-50 µg/mL, high correlation coefficients (0.999), good accuracy (99.62%), and low precision (RSD 0.69%), with LOD and LOQ values of 0.109 µg/mL and 0.332 µg/mL, respectively innovareacademics.ininnovareacademics.in. A method using an Agilent Poroshell C18 column with an acetonitrile/0.1% OPA mobile phase reported linearity from 2-30 µg/mL, with LOD of 0.394 µg/mL and LOQ of 1.193 µg/mL theacademic.in.
Stress degradation studies have shown that fluvoxamine maleate is susceptible to degradation under acidic, basic, and oxidative conditions, as well as UV radiation nih.govinnovareacademics.in. Stability-indicating HPLC methods are crucial for separating the parent drug from these degradation products nih.govinnovareacademics.inarabjchem.org.
Table 3: Summary of HPLC Methods for Fluvoxamine Maleate
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) | Precision (RSD %) | Accuracy (Recovery %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Nova-Pak CN | K2HPO4 (50 mM, pH 7.0) + Acetonitrile (60:40, v/v) | - | 235 | - | 1-80 | < 2.0 | ~98.8 | - | - | nih.govresearchgate.netresearchgate.net |
| C18 µ-Bondapack (250×4.6 mm) | Acetonitrile–Water (80:20, v/v) | 1 | 450 (after deriv.) | - | 0.045-0.145 (µg/mL) | - | - | 0.015 | 0.050 | researchgate.net |
| C18 Hyperchrome ODS (250×4.6 mm, 5µ) | Methanol + Phosphate buffer (pH-2.5) (70:30, v/v) | 1 | 250 | 5.94 | 10-50 | 0.69 | 99.62 | 0.109 | 0.332 | innovareacademics.ininnovareacademics.in |
| Agilent Poroshell C18 | Acetonitrile: 0.1% OPA in Water (80:20, v/v) | 1.19 | 230 | 8 | 2-30 | - | 99.34 | 0.394 | 1.193 | theacademic.in |
Mass Spectrometry Applications in Research
Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), plays a significant role in the research and development of fluvoxamine maleate. These hyphenated techniques are valuable for the sensitive and selective quantification of the drug in complex biological matrices like plasma, and for the identification and characterization of degradation products formed during stability studies pharmacompass.comijbpas.com. The high sensitivity and specificity of LC-MS/MS allow for accurate pharmacokinetic and bioequivalence studies, as well as impurity profiling pharmacompass.comijbpas.com.
Thin-Layer Chromatography (TLC) in Analytical Studies
Thin-layer chromatography (TLC) has also been explored for the analysis of fluvoxamine maleate, offering a simpler and more cost-effective alternative for separation and identification. TLC methods have been developed for separating fluvoxamine from its degradation products arabjchem.org.
One TLC method utilized silica (B1680970) gel 60 F254 plates with a mobile phase of benzene-acetone-ethanol-25% aqueous ammonia (B1221849) (9 + 7 + 2 + 1 v/v), achieving separation and allowing for densitometric quantification at 249 nm researchgate.netakjournals.com. Another study reported the use of normal silica plates with a 2-propanol-dichloromethane mobile phase, yielding an Rf value of 0.44 for fluvoxamine maleate and demonstrating detection limits as low as 0.1-0.2 ngmL⁻¹ lew.ro. TLC methods have also been investigated using metal ion-impregnated plates to improve spot compactness and separation lew.ro.
Table 4: Summary of TLC Methods for Fluvoxamine Maleate
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Rf Value | LOD (ng/spot) | Reference |
| Silica gel 60 F254 | Benzene–acetone–ethanol–ammonia (9+7+2+1, v/v) | 249 | ~0.44 | 150 | researchgate.netakjournals.com |
| Normal silica plates | 2-propanol–dichloromethane (70:30, v/v) | - | 0.44 | 0.1-0.2 | lew.ro |
Electrochemical Methods in Fluvoxamine Maleate Analysis
Electrochemical techniques offer sensitive and selective methods for the quantitative determination and characterization of fluvoxamine maleate in various matrices. These methods leverage the electroactive properties of the molecule to facilitate its detection and quantification.
Polarographic Techniques for Characterization and Determination
Polarographic techniques, including differential pulse polarography (DPP) and square-wave voltammetry (SWV), have been successfully employed for the analysis of fluvoxamine maleate tubitak.gov.trnih.govscience.govresearchgate.netscispace.com. These methods are valuable for assaying the drug substance in pharmaceutical formulations.
A differential pulse polarographic (DPP) method was developed for the determination of fluvoxamine maleate, identifying a characteristic peak at -0.73 V in aqueous solution at pH 3.7 tubitak.gov.tr. This technique has been applied to assay the drug in commercial tablet formulations, with results statistically compared to reference methods such as High-Performance Liquid Chromatography (HPLC) tubitak.gov.tr. Potentiometric platforms modified with various materials have also been investigated for fluvoxamine assessment, demonstrating the versatility of electrochemical approaches nih.gov.
Table 1: Summary of Polarographic Techniques for Fluvoxamine Maleate
| Technique | Application | Key Parameter/Condition | Reference |
| Differential Pulse Polarography (DPP) | Determination in tablets, Assay of drug substance | Peak at -0.73 V (pH 3.7) | tubitak.gov.tr |
| Voltammetric Methods | Determination in pharmaceutical preparations | Various potentials | nih.govscience.govresearchgate.netscispace.com |
| Potentiometric Platforms | Assessment in pharmaceutical preparations | Modified electrodes | nih.gov |
Formulation Science and Controlled Release Research
Fluvoxamine maleate is characterized by its limited aqueous solubility, which presents challenges for optimal bioavailability and necessitates advanced formulation strategies. Research in formulation science has focused on developing controlled-release systems and employing solubility modulation techniques.
Development of Extended-Release Formulations (e.g., SCOP, SODAS® Technology)
To achieve sustained therapeutic effects and improve patient compliance, extended-release formulations of fluvoxamine maleate have been developed.
The SODAS® (Spheroidal Oral Drug Absorption System) technology has been utilized to create once-daily extended-release capsules of fluvoxamine maleate iajpr.comapv-mainz.desec.gov. This system is designed to minimize fluctuations in plasma drug concentrations over a 24-hour period, enabling a single daily dose sec.gov. Luvox® CR is an example of a fluvoxamine maleate extended-release capsule formulated using this technology iajpr.comsec.gov.
Additionally, Single Core Osmotic Pump (SCOP) systems have been investigated for fluvoxamine maleate, aiming for constant drug release rjptonline.org. These formulations often integrate solubility modulation strategies to enhance drug dissolution and absorption rjptonline.org.
Table 2: Extended-Release Formulation Technologies for Fluvoxamine Maleate
| Technology | Formulation Type | Key Benefit/Objective | Reference |
| SODAS® | Extended-release capsules | Minimized peak-to-trough fluctuations, once-daily dosing | iajpr.comapv-mainz.desec.gov |
| SCOP (Osmotic Pump) | Osmotic pump systems | Constant drug release, solubility modulation | rjptonline.org |
Solubility Modulation Approaches in Formulation Design
Fluvoxamine maleate exhibits sparingly soluble behavior in water, with reported solubility of approximately 5 mg/mL in phosphate-buffered saline at physiological pH 7.2 . Its solubility is significantly higher in polar organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) . To overcome this limitation, various solubility enhancement techniques have been explored.
Approaches include the use of solubility modulators , such as citric acid, which has demonstrated an increment in fluvoxamine maleate solubility rjptonline.org. Hydrotropic solubilization , employing agents like Urea, has also been investigated to improve aqueous solubility and dissolution rates researchgate.net. Furthermore, solid dispersion techniques represent another avenue for enhancing the solubility and bioavailability of fluvoxamine maleate araijournal.comijpsnonline.com.
Table 3: Solubility Characteristics and Modulation Approaches for Fluvoxamine Maleate
| Property/Approach | Detail | Reference |
| Aqueous Solubility | Sparingly soluble; ~5 mg/mL in PBS (pH 7.2) | |
| Organic Solvent Solubility | Higher solubility in ethanol, DMSO, DMF | |
| Solubility Modulation | Citric acid (e.g., 43.12% increment) | rjptonline.org |
| Hydrotropic Solubilization | Use of agents like Urea (e.g., 10M Urea) | researchgate.net |
| Solid Dispersion | Techniques to improve solubility and dissolution | araijournal.comijpsnonline.com |
Stability-Indicating Methods for Formulation Development
The development of stability-indicating methods is paramount for assessing the shelf-life and integrity of fluvoxamine maleate formulations. These methods are designed to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.
Fluvoxamine maleate is known to be relatively unstable under acidic, basic, and oxidative conditions, as well as upon exposure to UV radiation researchgate.netnih.govscience.govinnovareacademics.in. Conversely, it demonstrates greater stability when exposed to visible light or heat researchgate.netnih.govscience.govinnovareacademics.in.
Stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated to monitor these degradation pathways researchgate.netnih.govinnovareacademics.in. These methods typically employ reversed-phase chromatography, often utilizing columns like Nova-Pak CN or C18, with mobile phases comprising mixtures of buffer solutions (e.g., K2HPO4 at pH 7.0) and organic modifiers such as acetonitrile researchgate.netnih.govscience.gov. Detection is commonly performed using a UV detector, typically at wavelengths around 235 nm or 250 nm researchgate.netnih.govinnovareacademics.in. Forced degradation studies, involving exposure to various stress conditions, are integral to establishing the specificity and stability-indicating nature of these analytical methods researchgate.netnih.govscience.govinnovareacademics.in.
Table 4: Stability Profile and Indicating HPLC Methods for Fluvoxamine Maleate
| Stress Condition | Stability Observed | HPLC Method Details | Reference |
| Acidic | Unstable | Column: Nova-Pak CN; Mobile Phase: K2HPO4 (pH 7.0)/Acetonitrile (60:40); UV @ 235 nm | researchgate.netnih.govinnovareacademics.in |
| Basic | Unstable | Column: C18; Mobile Phase: Methanol/Phosphate buffer (pH 2.5) (70:30); UV @ 250 nm | innovareacademics.in |
| Oxidative | Unstable | researchgate.netnih.govinnovareacademics.in | |
| UV Radiation | Unstable | researchgate.netnih.govinnovareacademics.in | |
| Visible Light | Stable | researchgate.netnih.govinnovareacademics.in | |
| Heat (Dry) | Stable | innovareacademics.in |
Compound Name List:
Fluvoxamine maleate
Future Directions in Fluvoxamine Maleate Research
Exploration of Novel Therapeutic Pathways based on Preclinical Discoveries
Preclinical research has illuminated several promising therapeutic avenues for fluvoxamine (B1237835), largely centered on its potent activity as a sigma-1 receptor (S1R) agonist. psychiatryinvestigation.orgdrugbank.com The S1R is a unique chaperone protein located at the endoplasmic reticulum, a critical site for cellular stress responses, and its modulation by fluvoxamine has demonstrated significant anti-inflammatory, neuroprotective, and anti-fibrotic effects in various disease models. nih.govmdpi.comnih.gov
Key preclinical findings suggest potential applications in conditions far beyond its current psychiatric indications:
Anti-inflammatory and Sepsis Control: In mouse models of sepsis, fluvoxamine treatment enhanced survival and protected against endotoxic shock. nih.govfrontiersin.org These protective effects are likely mediated through S1R, as the benefits were not observed in S1R knockout mice. frontiersin.org Mechanistically, fluvoxamine's agonism of S1R has been found to restrict the endonuclease activity of the endoplasmic reticulum stress sensor IRE1, thereby dampening the inflammatory response. nih.gov Studies in human blood leukocytes also show a dampened inflammatory response, suggesting its potential utility in controlling systemic inflammation. nih.govtermedia.pl
Neuroprotection: Fluvoxamine has demonstrated neuroprotective effects in various preclinical models. nih.gov In a mouse model of traumatic brain injury, fluvoxamine treatment inhibited the infiltration of peripheral immune cells, promoted the shift of microglia/macrophages from a pro-inflammatory to an anti-inflammatory phenotype, and attenuated neuronal apoptosis. nih.gov Its ability to potentiate nerve-growth factor (NGF)-induced neurite outgrowth in cell cultures is also linked to its S1R activity. drugbank.comnih.govfrontiersin.org Furthermore, long-term treatment with fluvoxamine has been shown to decrease dopamine (B1211576) depletion in a rat model of Parkinson's disease, suggesting it may protect the vulnerability of dopaminergic neurons. nih.gov
Anti-fibrotic Effects: Research has shown that fluvoxamine exhibits anti-fibrotic properties in models of kidney and lung fibrosis. mdpi.com A recent study investigated its effects on trabecular meshwork (TM) cells, which are involved in glaucoma. mdpi.com Fluvoxamine reduced fibrotic proteins, inhibited cell proliferation, and increased the production of nitric oxide, suggesting S1R could be a novel target for developing anti-fibrotic drugs for glaucoma. mdpi.com
These preclinical discoveries are paving the way for repurposing fluvoxamine for a range of disorders characterized by inflammation, neurodegeneration, and fibrosis. psychiatryinvestigation.orgmdpi.com
| Therapeutic Area | Preclinical Model | Key Finding | Associated Pathway/Mechanism |
|---|---|---|---|
| Inflammation/Sepsis | Mouse models of sepsis and endotoxic shock | Enhanced survival and protection from shock. nih.govfrontiersin.org | Sigma-1 Receptor (S1R) agonism; modulation of the IRE1 pathway. nih.govfrontiersin.org |
| Neuroprotection | Mouse model of Traumatic Brain Injury (TBI) | Inhibited immune cell infiltration and neuronal apoptosis. nih.gov | Promotion of anti-inflammatory M2 microglia/macrophage phenotype. nih.gov |
| Neuroprotection | Rat model of Parkinson's Disease | Attenuated dopamine depletion. nih.gov | Preservation of dopaminergic neurons. nih.gov |
| Neurodegeneration | Cell line model of Alzheimer's Disease | Reduced β-amyloid production. neurologylive.comresearchgate.net | S1R activation impacting AβPP processing. neurologylive.com |
| Anti-fibrosis | Mouse and human trabecular meshwork (TM) cells | Reduced levels of fibrotic proteins and inhibited cell proliferation. mdpi.com | S1R activation; increased nitric oxide and cathepsin K. mdpi.com |
Advanced Computational Modeling and Drug Design
While large-scale computational drug design programs for fluvoxamine are not widely published, in silico approaches and modeling are becoming instrumental in refining our understanding of its mechanisms and predicting its effects. Positron emission tomography (PET) studies, for example, have confirmed that fluvoxamine binds to S1R in the living human brain in a dose-dependent manner, validating this key target. drugbank.comnih.gov
Future computational efforts are likely to focus on:
Molecular Docking and Binding Affinity Studies: Advanced modeling can simulate the precise interactions between fluvoxamine and its targets, such as the S1R and various cytochrome P450 (CYP) enzymes. tandfonline.com This can help in designing new compounds with higher specificity or modified metabolic profiles. The known affinity of fluvoxamine for S1R (Ki = 36 nM) is significantly higher than that of other SSRIs like paroxetine (B1678475) (Ki = 1893 nM), a difference that computational models can help to explain structurally. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Virtual clinical trial simulations are being used to model fluvoxamine's exposure in specific populations, such as during pregnancy, to optimize its use. aston.ac.uk These models integrate data on metabolism and transport to predict drug concentrations in different tissues.
Predictive Pharmacogenomics: Computational algorithms are used to predict how genetic variations, such as polymorphisms in the CYP2D6 gene, affect fluvoxamine metabolism. drugbank.commydruggenome.org This aids in the development of personalized medicine strategies, a core component of modern drug design.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Significance |
|---|---|---|---|
| Fluvoxamine | Sigma-1 Receptor | 36 nih.gov | High affinity, suggesting S1R is a key therapeutic target. drugbank.comnih.gov |
| Sertraline (B1200038) | Sigma-1 Receptor | Moderate affinity (higher than fluoxetine) drugbank.com | Possesses some S1R activity, but less than fluvoxamine. drugbank.com |
| Fluoxetine (B1211875) | Sigma-1 Receptor | Moderate affinity (higher than citalopram) drugbank.com | Possesses some S1R activity. drugbank.com |
| Citalopram | Sigma-1 Receptor | Low affinity (similar to paroxetine) drugbank.com | Minimal direct interaction with S1R. drugbank.com |
| Paroxetine | Sigma-1 Receptor | 1893 nih.gov | Very low affinity, serves as a useful control in S1R studies. nih.gov |
Application of Omics Technologies in Mechanistic Studies (e.g., Single-cell RNA and protein analysis)
The application of "omics" technologies—genomics, proteomics, and metabolomics—is set to revolutionize our understanding of fluvoxamine's mechanisms of action. These high-throughput methods allow for a comprehensive survey of the molecular changes induced by the drug, providing an unbiased view of its biological impact.
Pharmacogenomics: This is the most developed omics field in relation to fluvoxamine. Research has established that variations in genes encoding metabolic enzymes, particularly CYP2D6 and CYP1A2, can significantly alter drug concentrations. tandfonline.comdrugbank.com Polymorphisms in the serotonin (B10506) transporter gene (SLC6A4) have also been studied to predict treatment response. pharmgkb.org This knowledge is moving towards clinical implementation to guide prescribing decisions. mydruggenome.org
Proteomics and RNA Analysis: Future studies will increasingly use proteomic and transcriptomic techniques to map the cellular changes following fluvoxamine treatment. One clinical study protocol outlines plans to use microarray, polymerase chain reaction (PCR), and proteomic techniques on peripheral blood mononuclear cells from patients to detect changes in RNA and protein expression, and to correlate these with clinical outcomes. clinicaltrials.gov Other research has already used flow cytometry to show that fluvoxamine can decrease the expression of the inflammatory protein cyclooxygenase-2 (COX-2) in macrophages. nih.gov
Metabolomics: Studies evaluating the activity of Krebs cycle enzymes and the mitochondrial respiratory chain have shown that prolonged fluvoxamine administration alters energy metabolism in different brain regions of rats. scielo.brresearchgate.net This metabolomic approach provides insights into the broader biochemical adaptations that occur with long-term treatment.
| Omics Technology | Application in Fluvoxamine Research | Example Finding/Target |
|---|---|---|
| Pharmacogenomics | Studying genetic variations that influence drug metabolism and response. | Polymorphisms in CYP2D6 are associated with reduced or poor metabolism of fluvoxamine. drugbank.commydruggenome.org |
| Proteomics | Analyzing changes in protein expression to understand drug mechanisms. | Fluvoxamine treatment decreased the expression of cyclooxygenase-2 (COX-2) protein in stimulated macrophages. nih.gov |
| Transcriptomics (RNA) | Measuring changes in gene expression (mRNA) to identify affected pathways. | A planned clinical trial will assay mRNA changes in chemokine receptors and G protein receptors after treatment. clinicaltrials.gov |
| Metabolomics | Investigating changes in metabolic pathways and enzyme activity. | Prolonged fluvoxamine administration decreased the activity of citrate (B86180) synthase and malate (B86768) dehydrogenase in the rat brain. scielo.brresearchgate.net |
Development of Enhanced Analytical Tools for Complex Biological Matrices
The accurate quantification of fluvoxamine and its metabolites in complex biological matrices like blood, plasma, and tissue is crucial for both clinical monitoring and preclinical research. pharmacompass.com Analytical chemistry has seen significant advancements, moving towards more sensitive, specific, and efficient methods.
The evolution of analytical techniques includes:
Spectrophotometry: Early methods relied on UV spectrophotometry, with reliable quantification at wavelengths between 230-246 nm. jopir.injopir.in Further refinements led to derivative spectroscopy, which offers enhanced selectivity. jopir.in
Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with C18 columns, has become a mainstay for fluvoxamine analysis. jopir.intheacademic.in These methods offer superior separation and have achieved detection limits as low as 0.394 µg/mL. jopir.injopir.in Stability-indicating HPLC methods have also been developed to study the degradation of fluvoxamine under stress conditions. nih.gov
Hyphenated Techniques: The coupling of chromatography with mass spectrometry (e.g., GC-MS and LC-MS/MS) represents the current gold standard for bioanalysis. mdpi.com These methods provide exceptional sensitivity and specificity, allowing for the detection of very low concentrations (e.g., limits of quantification down to 0.2 ng/mL) in matrices like whole blood. mdpi.com
Novel Extraction Techniques: To handle complex biological samples, novel sample preparation techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are being applied. mdpi.com These methods are more efficient and often more environmentally friendly than traditional liquid-liquid or solid-phase extraction. jopir.inacs.org
Spectrofluorometry: For certain applications, spectrofluorometric methods have demonstrated remarkable sensitivity, capable of detecting concentrations as low as 0.01 µg/mL in biological fluids. jopir.in
| Analytical Technique | Biological Matrix | Reported Limit of Detection (LOD) / Quantification (LOQ) | Key Features |
|---|---|---|---|
| UV Spectrophotometry | Pharmaceutical formulations | Linear range: 2-30 µg/mL jopir.injopir.in | Simple, cost-effective for quality control. jopir.in |
| RP-HPLC with UV Detection | Pharmaceuticals, Plasma | LOD: 0.394 µg/mL; LOQ: 1.193 µg/mL theacademic.in | Robust, good separation, widely used. jopir.innih.gov |
| Spectrofluorometry | Biological fluids | Can detect as low as 0.01 µg/mL jopir.in | Exceptional sensitivity. jopir.in |
| HPLC with Fluorescence Detection | Human Plasma | LOD: 0.5 ng/mL researchgate.net | High sensitivity for pharmacokinetic studies. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Whole Blood | LOQ can be reduced to 0.2 ng/mL mdpi.com | High sensitivity and specificity, especially for forensic toxicology. mdpi.com |
Investigating Long-Term Molecular and Cellular Adaptations
While the acute effects of fluvoxamine on serotonin reuptake are well-understood, the consequences of its long-term administration are a critical area of ongoing research. Chronic exposure to antidepressants is known to induce adaptive changes in neuroplasticity, gene expression, and cellular signaling that are thought to underlie their therapeutic efficacy. nih.gov
Future investigations will likely focus on:
Energy Metabolism: Prolonged administration of fluvoxamine in rats has been shown to alter the activity of key enzymes in the Krebs cycle and the mitochondrial respiratory chain, such as citrate synthase, malate dehydrogenase, and succinate (B1194679) dehydrogenase. scielo.brresearchgate.net The activities of some enzymes were decreased, while others were increased, suggesting complex, region-specific molecular adaptations in the brain's energy landscape. scielo.br
Neuroplasticity and Gene Expression: Long-term treatment with SSRIs is believed to involve changes in neuroplasticity, including the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). nih.gov However, these effects can be complex; for instance, in some brain regions, chronic fluoxetine can lead to a decrease in BDNF, which is associated with a pro-depressive action in those specific areas. nih.gov Similar long-term studies on fluvoxamine are needed to map its specific effects on neurotrophic pathways.
Endocrine and Immune System Regulation: Chronic SSRI use can lead to adaptations in the endocrine and immune systems. For example, long-term use of some SSRIs has been associated with changes in immune cell counts. explorationpub.com Studies on fluoxetine have shown that long-term treatment can blunt the expression of certain serotonin receptors (Htr2c) and dampen the production of pro-opiomelanocortin (POMC) in the hypothalamus, which could be a mechanism for side effects. jci.org Investigating whether fluvoxamine induces similar or distinct long-term adaptations is a key future direction.
| System/Pathway | Observed Long-Term Change (Fluvoxamine or other SSRIs) | Potential Implication |
|---|---|---|
| Brain Energy Metabolism | Decreased activity of citrate synthase and malate dehydrogenase; increased activity of complex II and creatine (B1669601) kinase in rat brains (Fluvoxamine). scielo.brresearchgate.net | Long-term molecular adaptations to chronic drug exposure; may relate to therapeutic or adverse effects. scielo.br |
| Neuroplasticity | Altered expression of Brain-Derived Neurotrophic Factor (BDNF) in specific brain regions (General SSRIs). nih.gov | Underlying mechanism for therapeutic action and potential regional side effects. nih.gov |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Fluvoxamine reduces the responsiveness of the HPA axis in certain patient populations. spandidos-publications.com | Mechanism for stress reduction and therapeutic effects in mood and anxiety disorders. spandidos-publications.com |
| Neuroendocrine Signaling | Long-term fluoxetine decreased pro-opiomelanocortin (POMC) production in mouse hypothalamus. jci.org | Potential mechanism for long-term side effects like weight changes, requiring investigation for fluvoxamine. jci.org |
| Immune System | Long-term SSRI use associated with changes in natural killer (NK) and B cell counts in patients. explorationpub.com | Indicates that chronic treatment can modulate the immune system. explorationpub.com |
Q & A
Q. How to evaluate the mechanism of action of fluvoxamine maleate in preclinical models of depression?
Fluvoxamine maleate acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the serotonin transporter (SERT), increasing synaptic 5-HT concentrations. Methodologically, in vitro assays using rat brain synaptosomes or platelet preparations can quantify 5-HT uptake inhibition via radiolabeled 5-HT displacement . In vivo, microdialysis in rodent prefrontal cortex or striatum measures extracellular 5-HT and dopamine levels post-administration (e.g., 10–30 mg/kg, intraperitoneal) . Behavioral models like the forced swim test (FST) or tail suspension test (TST) validate antidepressant effects, with dose-dependent reductions in immobility time serving as key endpoints .
Q. What experimental models are suitable for studying fluvoxamine maleate’s antinociceptive effects?
Fluvoxamine’s dose-dependent antinociception can be assessed using mechanical or thermal pain assays. For example:
- Paw pressure test : Administer fluvoxamine (e.g., 10–50 mg/kg, IP) to non-ligated mice and measure latency to withdrawal .
- Receptor specificity : Co-administration with 5-HT3 antagonists (e.g., granisetron) reverses antinociception, confirming serotonergic mediation .
- In vitro uterine contraction assays : Inhibitory effects on high-K⁺-induced contractions (IC₅₀ = 3.99 µM) highlight smooth muscle modulation .
Q. What safety protocols are critical when handling fluvoxamine maleate in laboratory settings?
Fluvoxamine maleate is classified under GHS05 (corrosive) and GHS09 (aquatic toxicity). Key precautions include:
- Personal protective equipment (PPE) : Gloves, goggles, and respiratory masks to prevent eye/skin contact and inhalation (H318, H335) .
- Waste disposal : Avoid aqueous release due to chronic aquatic toxicity (H410). Use sealed containers and neutralize residues before disposal .
- Emergency procedures : Immediate eye rinsing with water for 15 minutes and medical consultation if ingested (H302) .
Advanced Research Questions
Q. How to resolve contradictions in fluvoxamine maleate’s receptor specificity for neuroplasticity modulation?
Fluvoxamine inhibits long-term potentiation (LTP) in rat hippocampal CA1 regions, but receptor mechanisms remain debated. To address this:
- Pharmacological antagonism : Pretreat with 5-HT1A antagonists (e.g., NAN-190, 0.5 mg/kg) fully reverses LTP inhibition, while 5-HT4/7 antagonists (GR113808, DR4004) show no effect .
- Electrophysiology : Field potential recordings in hippocampal slices (e.g., 30 mg/kg, IP) quantify changes in synaptic efficacy .
- Dose-response curves : Compare low (10 mg/kg) vs. high (30 mg/kg) doses to isolate receptor-specific effects .
Q. What chromatographic methods ensure purity and stability of fluvoxamine maleate in formulation studies?
USP monographs recommend reversed-phase HPLC for quality control:
Q. How to design isotopic labeling studies using deuterated fluvoxamine analogs?
Deuterated analogs (e.g., [²H₃]- or [²H₄]-fluvoxamine maleate) serve as internal standards in mass spectrometry:
- Synthesis : Replace hydrogen atoms on the aminoethyloxime group with deuterium .
- Pharmacokinetics : Compare metabolic stability of deuterated vs. non-deuterated compounds in liver microsomes .
- Bioanalytical assays : Use LC-MS/MS with MRM transitions (e.g., m/z 434 → 258 for fluvoxamine; m/z 437 → 261 for [²H₃]-analog) .
Q. What strategies address conflicting data on fluvoxamine’s effects on dopaminergic pathways?
Discrepancies in striatal dopamine modulation may arise from model-specific factors:
- Temporal resolution : Use fast-scan cyclic voltammetry (FSCV) to measure real-time dopamine release in freely moving rats .
- Regional specificity : Compare prefrontal cortex (5-HT dominant) vs. striatum (dopamine interplay) using dual-probe microdialysis .
- Dose optimization : Lower doses (10 mg/kg) may selectively enhance 5-HT, while higher doses (30 mg/kg) affect dopamine .
Methodological Tables
Q. Table 1. Key In Vitro Assays for Fluvoxamine Maleate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
